molecular formula C8H9NO3 B3348446 4(1H)-Pyridinone, 3-(acetyloxy)-2-methyl- CAS No. 17184-20-2

4(1H)-Pyridinone, 3-(acetyloxy)-2-methyl-

Cat. No. B3348446
CAS RN: 17184-20-2
M. Wt: 167.16 g/mol
InChI Key: HIAASBFNGMVSOA-UHFFFAOYSA-N
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Description

The compound “4(1H)-Pyridinone, 3-(acetyloxy)-2-methyl-” belongs to a class of organic compounds known as pyridinones . Pyridinones are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, substituted by one ketone group .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods such as NMR, FTIR, and UV-Vis . These methods provide information about the types of atoms in the molecule, their connectivity, and the overall shape of the molecule.


Chemical Reactions Analysis

The chemical reactions involving a compound depend on its functional groups. For example, Schiff’s bases, which possess an azomethine group (C=N), can form hydrogen bonds with the active centres of cellular entities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This can be influenced by the presence of functional groups. For example, an acetoxy group may be used as a protection for an alcohol functionality in a synthetic route .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may cause skin irritation or respiratory irritation .

Future Directions

The future directions in the study of a compound often involve improving its synthesis process, exploring its potential applications, and studying its mechanism of action. For example, the promising effect of certain compounds on specific cell lines motivates future studies to improve their anticancer profile and to reduce the toxicological risks .

properties

IUPAC Name

(2-methyl-4-oxo-1H-pyridin-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-8(12-6(2)10)7(11)3-4-9-5/h3-4H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAASBFNGMVSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90169175
Record name NSC 291920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17184-20-2
Record name 3-(Acetyloxy)-2-methyl-4(1H)-pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017184202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyridinone, 3-(acetyloxy)-2-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 291920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90169175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ACETYLOXY)-2-METHYL-4(1H)-PYRIDINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5S4PJUMTF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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